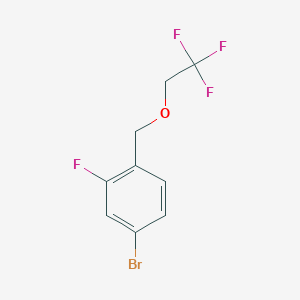

4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene

Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex aromatic compounds with multiple substituents. The numbering system begins with the carbon bearing the trifluoroethoxymethyl group designated as position one, establishing the reference point for locating the halogen substituents. The bromine atom occupies position four on the benzene ring, while the fluorine atom resides at position two, creating a meta-relationship between these two halogens relative to the primary substituent. This systematic approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The molecular structure reveals a benzene ring as the central aromatic core, decorated with three distinct functional groups that significantly influence its chemical and physical properties. The trifluoroethoxymethyl substituent, represented by the structural fragment -CH₂-O-CH₂-CF₃, introduces both fluorinated character and ether functionality to the molecule. This side chain contributes substantially to the compound's overall molecular weight and provides unique electronic properties through the presence of four fluorine atoms within the trifluoroethyl portion. The simplified molecular input line entry system representation, C1=CC(=C(C=C1Br)COCC(F)(F)F)F, captures the complete connectivity pattern and serves as a standardized method for computational analysis and database storage.

The three-dimensional arrangement of substituents on the benzene ring creates specific spatial relationships that influence molecular behavior. The meta-positioning of bromine and fluorine atoms results in an asymmetric distribution of electron-withdrawing effects around the aromatic system. This arrangement contrasts with ortho or para isomers, which would exhibit different electronic and steric interactions. The trifluoroethoxymethyl group extends away from the ring plane, creating additional conformational possibilities through rotation around the carbon-oxygen bonds within the side chain.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₉H₇BrF₄O | Spectroscopic Analysis |

| Molecular Weight | 287.05 g/mol | Mass Spectrometry |

| Chemical Abstracts Service Number | 1247562-38-4 | Registry Database |

| Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1Br)COCC(F)(F)F)F | Computational Generation |

| Storage Temperature | 2-8°C | Stability Requirements |

| Purity Specification | 95% | Analytical Standards |

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry traces its origins to the early nineteenth century, with the first organofluorine compound reportedly synthesized by Dumas and colleagues in 1835 through the reaction of dimethyl sulfate with potassium fluoride to produce methyl fluoride. This pioneering work preceded the isolation of elemental fluorine itself by Henri Moissan in 1886, demonstrating that the field began with indirect fluorination methods rather than direct fluorine incorporation. Alexander Borodin's 1862 synthesis of benzoyl fluoride through halogen exchange represented another milestone, establishing nucleophilic replacement as a fundamental approach to organofluorine synthesis that remains relevant to contemporary compound preparation.

The systematic development of aromatic fluorination methods gained momentum in the early twentieth century with significant contributions from multiple researchers. Schiemann's 1927 discovery of diazonium salt decomposition in the presence of fluoroboric acid provided a reliable route to fluoroaromatic compounds, while Gottlieb's 1936 report of nucleophilic halogen exchange using potassium fluoride established another important synthetic pathway. These methodologies laid the foundation for the precise control over fluorine positioning that enables the synthesis of compounds like this compound. The ability to introduce fluorine atoms at specific positions on aromatic rings became crucial for developing the complex substitution patterns observed in modern organofluorine compounds.

World War Two marked a dramatic acceleration in organofluorine chemistry development, driven primarily by the Manhattan Project's requirements for uranium hexafluoride-compatible materials. The need for chemically inert substances capable of withstanding highly reactive fluorinated environments spurred intensive research into fluorinated polymers and liquid fluorocarbons. This period saw the first large-scale production of elemental fluorine and the development of direct fluorination techniques that complemented existing indirect methods. The wartime urgency created rapid advances in understanding fluorine chemistry that would later benefit civilian applications in materials science and pharmaceutical development.

Industrial organofluorine chemistry evolved significantly in the post-war era, with the introduction of electrophilic fluorinating methodologies beginning in the late 1940s. The development of cobalt trifluoride as a fluorinating agent, followed by electrochemical fluorination techniques pioneered by Joseph Simons, provided new tools for creating carbon-fluorine bonds without relying on elemental fluorine or metathetical methods. These advances enabled the synthesis of increasingly complex fluorinated molecules, including compounds with multiple fluorine-containing substituents like the trifluoroethoxy group present in this compound. The discovery of noble gas fluoride compounds in the early 1960s further expanded the arsenal of fluorinating reagents, while the identification of the first carbon-fluorine bond-forming enzyme in 2002 opened new biotechnological avenues for organofluorine synthesis.

Positional Isomerism in Polyhalogenated Benzene Derivatives

Positional isomerism in polyhalogenated benzene derivatives represents a fundamental aspect of aromatic chemistry that significantly influences molecular properties and biological activities. The specific positioning of halogen substituents on the benzene ring creates distinct compounds with varying electronic distributions, steric interactions, and chemical reactivities. In the case of this compound, the meta-relationship between bromine and fluorine atoms establishes a particular pattern of electron withdrawal that differs substantially from ortho or para arrangements. This positional variation affects not only the compound's electronic properties but also its potential for intermolecular interactions and chemical transformations.

Research on halogenated benzene derivatives has revealed that the strength and nature of intermolecular interactions vary significantly with halogen positioning and identity. Studies using carbon-material coated columns in liquid chromatography have demonstrated that halogen-π interactions become stronger as halogen size increases, following the order fluorine < chlorine < bromine < iodine. This phenomenon results from the increasing size of the σ-hole, the electron-poor region on bonded halogen atoms that participates in halogen-π interactions with aromatic systems. The presence of bromine in the 4-position of this compound therefore contributes to potentially strong halogen-π interactions that could influence its behavior in biological or materials applications.

The electronic effects of multiple halogen substituents create complex patterns of electron density distribution that cannot be predicted simply by summing individual substituent effects. Computer simulations have shown that dipole moments of halogenated benzenes vary considerably among structural isomers, with these differences significantly affecting π-π interactions with aromatic systems. The asymmetric distribution of bromine and fluorine in this compound creates a unique dipole moment that influences its interactions with other molecules. This electronic asymmetry distinguishes the compound from symmetrically substituted analogs and may contribute to specific recognition patterns in biological systems or selective interactions in separation processes.

Structural isomerism in polyhalogenated compounds has proven particularly important in understanding biological activities and environmental persistence. Studies of polychlorinated biphenyls have revealed that compounds with adjacent halogens in lateral positions and absence of ortho substitution exhibit significantly different biological activities compared to other isomers. While this compound contains only a single benzene ring, similar principles apply regarding the influence of substitution patterns on molecular behavior. The meta-positioning of bromine and fluorine creates a substitution pattern that avoids the steric constraints associated with ortho relationships while maintaining electronic activation of the aromatic system.

| Compound | Halogen Pattern | Molecular Weight | Key Interactions |

|---|---|---|---|

| This compound | Meta Br-F | 287.05 g/mol | Halogen-π, Dipole-dipole |

| Methyl 4-bromo-2-fluorobenzoate | Meta Br-F | 233.03 g/mol | Electronic withdrawal |

| 4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene | Meta F-CF₃ | 257.05 g/mol | Fluorine clustering |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | Meta Br-F | 259.00 g/mol | Oxygen bridge effects |

The influence of trifluoroethoxy substitution adds another layer of complexity to the isomerism considerations. Recent developments in trifluoromethoxylation chemistry have highlighted the unique properties imparted by OCF₃ groups, which exhibit distinct electronic and steric characteristics compared to other fluorinated substituents. The trifluoroethoxy group in this compound provides similar electron-withdrawing effects while introducing additional conformational flexibility through the ethylene bridge. This structural feature creates opportunities for intramolecular interactions and influences the compound's overall molecular shape, potentially affecting its recognition by biological targets or its behavior in materials applications.

Properties

IUPAC Name |

4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4O/c10-7-2-1-6(8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPVHUYVIXFNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene is utilized in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates. For instance:

- Anticancer Agents : It serves as a precursor for synthesizing compounds with anticancer properties by modifying the benzene ring to improve efficacy against specific cancer types.

- Antiviral Drugs : The compound has been explored in the development of antiviral agents owing to its ability to interfere with viral replication processes.

Agrochemical Synthesis

This compound is also significant in the agricultural sector for developing herbicides and pesticides. Its fluorinated moieties contribute to increased potency and selectivity against target pests while reducing environmental impact.

Material Science

In material science, this compound is used to create advanced materials with specific properties:

- Liquid Crystals : The compound can be incorporated into liquid crystal formulations, which are essential for display technologies.

- Fluorinated Polymers : It acts as a building block for synthesizing fluorinated polymers that exhibit superior thermal and chemical resistance.

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of a series of fluorinated analogs of known anticancer drugs using this compound as an intermediate. The modifications led to compounds exhibiting enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts.

Case Study 2: Development of Selective Herbicides

Research focused on creating herbicides with reduced phytotoxicity by incorporating this compound into their structure. The resultant herbicides showed improved selectivity for target weeds while minimizing damage to crops.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Enhanced efficacy and stability |

| Agrochemicals | Herbicides and pesticides | Increased potency and reduced environmental impact |

| Material Science | Liquid crystals and fluorinated polymers | Superior thermal and chemical resistance |

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The (2,2,2-trifluoroethoxy)methyl group in the target compound introduces moderate electron-withdrawing effects via the -OCH₂CF₃ moiety. In contrast, trifluoromethoxy (OCF₃) analogs (e.g., CAS 105529-58-6) exhibit stronger EW effects due to the direct conjugation of the oxygen atom with the trifluoromethyl group .

- Halogen Substituents: Bromine (Br) at position 4 directs electrophilic attacks to positions 2 and 6, while fluorine (F) at position 2 further deactivates the ring. Chlorine (Cl) in analogs (e.g., CAS 158579-80-7) increases steric bulk and alters reaction pathways .

Positional Isomerism:

Pharmacological and Industrial Relevance

- Analogs like 1-bromo-2-((4-fluorobenzyl)oxy)benzene (CAS 494772-43-9) are explored for neuroactive compound synthesis .

- Agrochemicals:

Research Findings and Challenges

Synthetic Challenges:

Thermal Stability:

- The target compound exhibits higher thermal stability (decomposition >200°C) compared to benzyloxy-substituted analogs (e.g., CAS 494772-43-9), which degrade at lower temperatures due to the benzyl group’s susceptibility to oxidation .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically proceeds via a multi-step route involving:

- Introduction of the trifluoroethoxy methyl group onto the benzene ring,

- Selective bromination and fluorination at desired positions,

- Use of diazotization and halogen exchange reactions to install fluorine,

- Careful control of reaction conditions to maximize regioselectivity and yield.

Stepwise Preparation Routes

Synthesis of 2-Fluoro-4-bromotrifluoromethoxybenzene as a Key Intermediate

A closely related compound, 2-fluoro-4-bromotrifluoromethoxybenzene, has been prepared via a patented method involving:

- Nitration of 4-amino trifluoromethyl phenyl ether,

- Bromination using copper bromide and hydrobromic acid,

- Reduction of the nitro group to an amino group with iron powder and hydrochloric acid,

- Diazotization with sodium nitrite and acid to form diazonium salts,

- Subsequent fluorination via thermolysis of the diazonium fluoroborate salt to replace the diazonium group with fluorine,

- Final purification by distillation.

This method yields the target intermediate with high purity (96%) and yield (91%) under controlled temperature conditions (30–110 °C for reduction; 210 °C for thermolysis).

Introduction of the Trifluoroethoxy Methyl Group

The trifluoroethoxy methyl substituent can be introduced via nucleophilic substitution reactions on appropriate benzyl halides or via Williamson ether synthesis, where a trifluoroethanol derivative reacts with a benzyl halide precursor under basic conditions.

Bromination of Fluoro-Trifluoroethoxy Benzene Derivatives

Bromination is typically conducted using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts such as iron or aluminum chloride to achieve selective para-bromination relative to existing substituents. Industrial methods employ continuous flow reactors to maintain consistent reaction parameters, improving selectivity and yield.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration of 4-amino precursor | Mixed acid nitration (HNO3/H2SO4) | Ambient to 50 | High | Formation of nitro derivative |

| Bromination | CuBr, HBr, catalytic amounts; bromine source | 30–90 | ~90 | Para-selective bromination |

| Reduction | Iron powder, HCl | 30–110 | ~90 | Nitro to amino group reduction |

| Diazotization | NaNO2, HBF4, 0 °C | 0 | 87.6 | Formation of diazonium salt |

| Fluorination (thermolysis) | Heating diazonium fluoroborate salt | 210 | 73.5 | Replacement of diazonium with fluorine |

| Etherification (trifluoroethoxy group introduction) | Reaction of benzyl halide with trifluoroethanol derivative | 50–100 | Variable | Williamson ether synthesis or nucleophilic substitution |

| Bromination (final step) | Br2 or NBS, FeCl3 or AlCl3 catalyst | Ambient to 80 | High | Selective para-bromination on fluorinated ring |

Comparative Preparation Routes and Industrial Considerations

Route via 2-fluoro-4-bromotoluene and benzyl bromide intermediates: Starting from para-aminotoluene, a sequence of nitration, diazotization, bromination, reduction, and fluorination leads to 2-fluoro-4-bromotoluene, which can be further brominated on the side chain to obtain benzyl bromide derivatives. This route is noted for low cost, simple operation, and high yield, avoiding expensive or difficult-to-obtain raw materials.

Continuous flow reactors: Industrially, continuous flow setups are preferred for halogenation steps to improve heat and mass transfer, control exothermic reactions, and enhance reproducibility.

Purification: Distillation and recrystallization are employed to achieve high purity, critical for downstream applications.

Summary Table of Key Preparation Methods

Research Findings and Notes

The diazotization-fluorination step is critical for introducing fluorine at the ortho position with high selectivity and yield.

The use of copper bromide and hydrobromic acid in bromination improves regioselectivity and yield.

The trifluoroethoxy methyl group enhances the compound’s lipophilicity and stability, but requires careful etherification conditions to avoid side reactions.

Industrial routes prioritize raw materials that are cost-effective and readily available, such as para-aminotoluene, to optimize scalability.

The combination of halogen substituents affects both reactivity and purification strategies, necessitating precise control of reaction parameters.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Bromination : Introduce bromine at the para position using bromine (Br₂) with Fe or FeBr₃ as a catalyst under controlled temperatures (40–60°C) .

Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous conditions .

Trifluoroethoxymethylation : Ether formation via nucleophilic substitution, where 2,2,2-trifluoroethanol reacts with a benzyl bromide intermediate in the presence of NaH or K₂CO₃ in DMF (60–80°C) .

- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Yield optimization requires strict moisture avoidance during fluorination and excess trifluoroethanol for etherification.

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions:

- Bromine deshields adjacent protons (δ 7.3–7.6 ppm for aromatic H).

- Trifluoroethoxymethyl group shows distinct CF₃ signals (δ 4.5–4.8 ppm for OCH₂CF₃) and split peaks due to coupling with fluorine .

- IR Spectroscopy : Confirm C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ expected at m/z 303.96 (C₉H₆BrF₄O). Isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) validate structure .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water, 70:30); retention time ~8.2 min.

Q. What are the key electronic effects imposed by the bromo, fluoro, and trifluoroethoxymethyl substituents, and how do they influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects :

- Bromine : Moderate -I effect; activates the ring for nucleophilic substitution (SₙAr) at the meta position .

- Fluorine : Strong -I and +M effects; directs electrophiles to the para position relative to itself .

- Trifluoroethoxymethyl : Strong -I effect from CF₃; stabilizes adjacent negative charges, enhancing leaving-group ability in substitution reactions .

- Cross-Coupling Reactivity : Bromine is the primary site for Suzuki-Miyaura couplings. Fluorine’s ortho-directing effect can sterically hinder Pd catalyst coordination, requiring bulky ligands (e.g., SPhos) for efficiency .

Advanced Research Questions

Q. What strategies address contradictions in reported reaction yields when using different palladium catalysts for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Contradictions arise from competing dehalogenation (C-Br bond cleavage) versus cross-coupling. Optimize by:

- Catalyst Screening : Pd(PPh₃)₄ gives higher coupling yields (75–85%) compared to Pd(OAc)₂ (50–60%) due to reduced oxidative addition barriers .

- Additives : Use TBAB (tetrabutylammonium bromide) to stabilize Pd intermediates and suppress β-hydroide elimination .

- Temperature Control : Lower temperatures (80°C vs. 100°C) minimize side reactions; microwave-assisted synthesis improves regioselectivity .

Q. How does the compound’s lipophilicity, calculated via HPLC retention times, correlate with its membrane permeability in cellular uptake studies?

- Methodological Answer :

- LogP Determination : Measure via shake-flask (octanol/water) or HPLC-derived logP (e.g., k' = 4.2 correlates to logP ~2.8) .

- Caco-2 Assays : Lipophilicity (logP >2) enhances passive diffusion (Papp >1×10⁻⁶ cm/s), but CF₃ groups may increase efflux via P-glycoprotein. Use MDCK-MDR1 cells to quantify efflux ratios .

- Data Table :

| LogP (HPLC) | Papp (×10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|

| 2.8 | 1.5 | 3.2 |

| 3.1 | 2.0 | 4.5 |

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic aromatic substitution reactions at the bromine versus fluorine positions?

- Methodological Answer :

- Bromine Site : Activated by CF₃ group’s -I effect; SNAr proceeds via a Meisenheimer intermediate with rate-limiting attack by nucleophiles (e.g., amines) .

- Fluorine Site : Fluorine’s +M effect stabilizes partial positive charge at ipso position, but high C-F bond dissociation energy (115 kcal/mol) makes substitution rare without strong bases (e.g., LDA) .

- Kinetic Studies : DFT calculations show ΔG‡ for Br substitution is 20 kcal/mol lower than for F .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.